

Comprehensive Technical Guide: Fosinopril Sodium Solubility and Stability Profile

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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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Introduction and Physicochemical Properties

Fosinopril sodium is the **sodium salt** of fosinopril, which serves as an **ester prodrug** of the active metabolite fosinoprilat, a competitive **angiotensin-converting enzyme (ACE) inhibitor** used in cardiovascular conditions for nearly three decades. As the first **phosphorus-containing ACE inhibitor** approved for clinical use, **fosinopril sodium** possesses distinctive physicochemical properties that influence its pharmaceutical behavior. The compound contains a **phosphinate group** capable of specific binding to the active site of angiotensin-converting enzyme, contributing to its mechanism of action and stability profile. **Fosinopril sodium** is designated chemically as: L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-oxopropoxy) propoxy] (4-phenylbutyl) phosphinyl] acetyl]-, sodium salt, trans- [1].

The molecular structure of **fosinopril sodium** presents both **hydrophilic and hydrophobic regions**, with a molecular weight of 585.64 g/mol and molecular formula $C_{30}H_{45}NNaO_7P$ [2] [1] [3]. Its **crystalline powder** form is typically white to off-white in appearance and demonstrates particular solubility characteristics that must be carefully considered in formulation development. From a pharmaceutical perspective, **fosinopril sodium** is classified as a **Class III substance** according to the Biopharmaceutics Classification System (high solubility, low permeability), which directly influences its absorption characteristics and formulation strategies [4].

Table 1: Fundamental Physicochemical Properties of Fosinopril Sodium

Property	Specification	Reference
Molecular Weight	585.64 g/mol	[2] [1] [3]
Molecular Formula	C ₃₀ H ₄₅ NNaO ₇ P	[2] [1] [3]
CAS Number	88889-14-9	[3]
Appearance	White to off-white crystalline powder	[1]
pKa	9.8 (calculated)	[5]
Partition Coefficient (log P)	4.75 (calculated)	[5]

Solvency Characteristics

Quantitative Solubility Profile

The **solubility behavior** of **fosinopril sodium** varies significantly across different solvents, presenting both opportunities and challenges for formulation scientists. As a **sodium salt**, it demonstrates good aqueous solubility, though this must be balanced against its susceptibility to **hydrolytic degradation** in aqueous environments. The compound follows the general principle that most ACE inhibitors exhibit **low lipophilicity**, with the notable exception of fosinopril, which demonstrates relatively higher calculated partition coefficient compared to other drugs in its class [5]. This unique property among ACE inhibitors influences both its absorption characteristics and formulation approaches.

Recent advances in **preformulation science** have revealed that the solubility of **fosinopril sodium** can be significantly enhanced through complexation strategies, particularly with **cyclodextrin derivatives**. Research has demonstrated that forming an **inclusion complex** with γ -cyclodextrin not only improves aqueous solubility but also provides substantial protection against hydrolytic degradation, addressing two major formulation challenges simultaneously [4]. This approach has proven particularly valuable in the development of advanced drug delivery systems where both solubility and stability are critical factors.

Table 2: Solubility Profile of **Fosinopril Sodium** in Various Solvents

Solvent	Solubility	Experimental Conditions	Reference
Water	100 mg/mL (approximately 170 mM)	Not specified	[1]
Water	8.3 mg/mL	Research grade material	[2]
Methanol	Freely soluble	Not specified	[1]
Ethanol	4 mg/mL	Research grade material	[2]
Ethanol	Freely soluble	Not specified	[1]
Hexane	Slightly soluble	Not specified	[1]
DMSO	Insoluble	Research grade material; moisture-absorbing DMSO reduces solubility	[2]

Additional Physicochemical Parameters

Beyond basic solubility, several additional parameters critically influence the formulation behavior of **fosinopril sodium**. The compound demonstrates a **calculated partition coefficient** ($\log P$) of 4.75, which is significantly higher than other ACE inhibitors such as enalapril (0.09), enalaprilat (-0.03), and lisinopril (-1.20) [5]. This relatively higher lipophilicity among ACE inhibitors contributes to its unique **pharmacokinetic profile**, including its dual hepatic and renal elimination pathway. The pK_a of approximately 9.8 indicates that the molecule exists predominantly in its **ionized form** at physiological pH, enhancing its aqueous solubility but potentially limiting membrane permeability [5].

The **solid-state properties** of **fosinopril sodium** have been characterized using multiple analytical techniques. Solid-state NMR and IR spectroscopy studies have revealed the existence of multiple **polymorphic forms**, each with distinct physicochemical characteristics that can influence dissolution behavior and stability [3]. These polymorphic variations must be carefully controlled during pharmaceutical manufacturing to ensure consistent product performance. Additionally, research has demonstrated that **fosinopril sodium** can form a **lamellar liquid crystal** structure under specific conditions, which may be exploited in advanced drug delivery system design [3].

Stability Profile

Degradation Kinetics and Pathways

Fosinopril sodium is subject to **significant degradation** through multiple pathways, with hydrolysis representing the primary mechanism of instability. The compound demonstrates **pH-dependent degradation**, with the greatest instability observed under basic conditions, though degradation occurs across the entire pH range [4]. The ester functional group in **fosinopril sodium** is particularly susceptible to **hydrolytic cleavage**, converting the prodrug to its active form, fosinoprilat, which may further degrade under stressful conditions. This degradation pathway presents a significant challenge for formulation scientists, particularly when developing aqueous-based dosage forms such as solutions or suspensions.

Research has demonstrated that the **degradation kinetics** of **fosinopril sodium** follow apparent first-order behavior under specific conditions, with the rate constant highly dependent on pH, temperature, and ionic strength. The presence of **cyclodextrins**, particularly γ -cyclodextrin, has been shown to significantly stabilize the molecule against hydrolytic degradation through the formation of an **inclusion complex** that protects the labile ester functional group [4]. This stabilization effect is attributed to both the **geometric protection** of the susceptible moiety within the cyclodextrin cavity and changes in the **microenvironmental polarity** surrounding the molecule.

Table 3: Stability Profile of **Fosinopril Sodium** Under Various Conditions

Condition	Stability Behavior	Formulation Implications	Reference
Aqueous Solutions	Hydrolytic degradation in all pH conditions (acidic, basic, neutral)	Requires protection from moisture; limited shelf-life in solution form	[4]
Basic pH	Greater extent of degradation	Strict pH control essential in formulations	[4]
γ-Cyclodextrin Complexation	Enhanced chemical stability in aqueous solution	Valuable strategy for liquid formulations	[4]

Condition	Stability Behavior	Formulation Implications	Reference
Niosomal Encapsulation	Improved stability, especially at 2-8°C	Promising for ocular delivery systems	[4]
Antioxidant Systems	EDTA and sodium metabisulfite provide protection	Necessary in aqueous formulations to prevent oxidative degradation	[4]

Formulation Strategies for Stability Enhancement

Multiple **advanced formulation approaches** have been investigated to address the stability challenges associated with **fosinopril sodium**. The application of **niosomal encapsulation** has demonstrated particular promise, with studies showing that fosinopril-loaded niosomal preparations maintained good physical and chemical stability for at least three months when stored at 2-8°C [4]. The combination of **cyclodextrin complexation** with niosomal encapsulation represents a particularly effective approach, providing dual stabilization through both molecular complexation and physical compartmentalization.

The inclusion of **stabilizing excipients** represents another critical strategy for enhancing **fosinopril sodium** stability. Research has demonstrated that **antioxidant systems** comprising ethylenediamine tetra-acetic acid disodium salt (EDTA) and sodium metabisulfite (Na-MS) provide effective protection against degradation in aqueous environments [4]. These stabilizers function through multiple mechanisms, including **chelating metal ions** that catalyze degradation reactions and providing an **antioxidant barrier** against oxidative degradation pathways. When designing stable formulations, manufacturers must consider the **compatibility** of these stabilizers with other formulation components and the primary container closure system.

Experimental Protocols and Methodologies

Solubility Determination Protocols

The accurate determination of **fosinopril sodium** solubility requires carefully controlled experimental conditions due to its **hydrolytic susceptibility**. For equilibrium solubility measurement, excess **fosinopril**

sodium should be added to the solvent of interest and mixed using a **temperature-controlled shaker bath** at 25°C for a predetermined period (typically 24-72 hours). The resulting suspension must then be filtered through a **0.45µm membrane filter**, and the filtrate appropriately diluted for analysis using a validated **HPLC or UV-Vis spectroscopic method** [3] [4]. For kinetic solubility assessment, a stock solution in a water-miscible organic solvent (such as DMSO) can be titrated into the aqueous medium while monitoring for precipitation through **turbidimetric analysis** or direct quantification of the dissolved fraction.

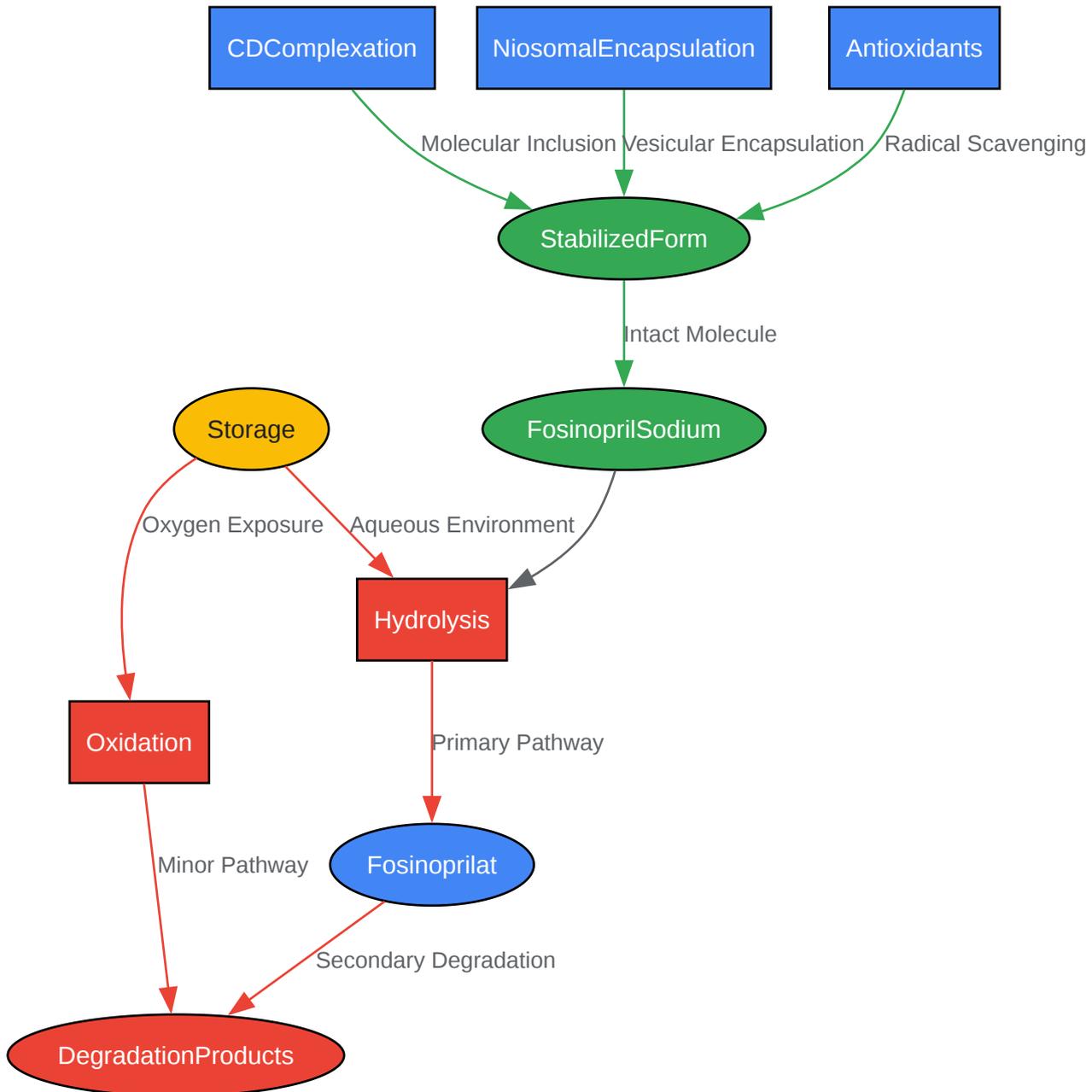
For investigating the effect of **complexation agents** on solubility, the phase solubility method described by Higuchi and Connors is recommended. This approach involves preparing aqueous solutions containing increasing concentrations of the complexing agent (e.g., γ -cyclodextrin, 0-10% w/v), adding excess **fosinopril sodium** to each solution, and following the same equilibrium procedure outlined above [4]. The resulting solubility data should be analyzed to determine the **stoichiometry and stability constant** of the complex, providing critical information for formulation optimization. Throughout these procedures, maintaining **pH control** and minimizing exposure to light and elevated temperatures are essential for obtaining accurate, reproducible results.

Stability Testing Methodologies

Forced degradation studies represent a critical component of **fosinopril sodium** stability assessment, providing insight into degradation pathways and identifying potential degradation products. These studies should expose the drug substance to **stress conditions** including acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) environments [4]. Samples should be withdrawn at appropriate time intervals and analyzed using **stability-indicating methods** that can separate and quantify the parent compound and its degradation products. These studies not only reveal the intrinsic stability characteristics but also help validate analytical methods as truly stability-indicating.

Long-term stability studies should be conducted according to ICH guidelines, with testing conditions reflecting the intended storage environment. For **fosinopril sodium** formulations, samples should be stored at **controlled temperature and humidity conditions** (e.g., 25°C/60% RH, 30°C/65% RH, and 5°C \pm 3°C) in appropriate packaging systems [4]. At predetermined time points (0, 1, 3, 6, 9, 12, 18, 24 months), samples should be evaluated for **physical characteristics** (appearance, pH, viscosity for liquids), **chemical potency** (drug content, degradation products), and **performance characteristics** (dissolution for solid

dosage forms). The specific stability-indicating method must be validated for **specificity, accuracy, precision, and robustness** to ensure reliable monitoring of stability profiles.



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Diagram: **Fosinopril sodium** degradation pathways and stabilization strategies showing primary hydrolysis route and protective formulation approaches.

Niosomal Formulation Preparation

The **thin-film hydration method** represents the most widely employed technique for preparing niosomal formulations of **fosinopril sodium**. This procedure begins with dissolving specific ratios of **nonionic surfactants** (Span 60 or Brij 76), **cholesterol**, and **membrane stabilizers** (dicetyl phosphate or stearylamine) in an organic solvent, typically chloroform [4]. The optimal molar ratio for these components is generally 47.5:47.5:5 (surfactant:cholesterol:stabilizer), with the total lipid composition typically prepared at 100 μ M in 5 mL of hydration medium. This organic solution is then slowly evaporated under **reduced pressure** at 40°C using a rotary evaporator until a dried thin film forms on the inner wall of the flask.

The critical hydration step involves adding 5 mL of **aqueous medium** (10 mM phosphate-buffered saline, pH 7.4, containing 1% w/v fosinopril, 0.1% w/v EDTA, and 0.1% w/v Na-MS) with or without 5% w/v γ -cyclodextrin to the dried lipid film [4]. Hydration is performed by rotating the flask in a water bath at 60°C for 30 minutes under normal pressure. Following hydration, **size reduction** is achieved through sonication in an ultrasonic bath at 60°C for 30 minutes. The formulation is then left overnight at room temperature to complete **annealing and drug partitioning** between the lipid bilayer and aqueous phase before storage at 4°C until analysis. This method typically produces niosomes with favorable **entrapment efficiency**, **zeta potential**, and **controlled release profiles**.

Analytical Methodologies

Chromatographic and Electrophoretic Methods

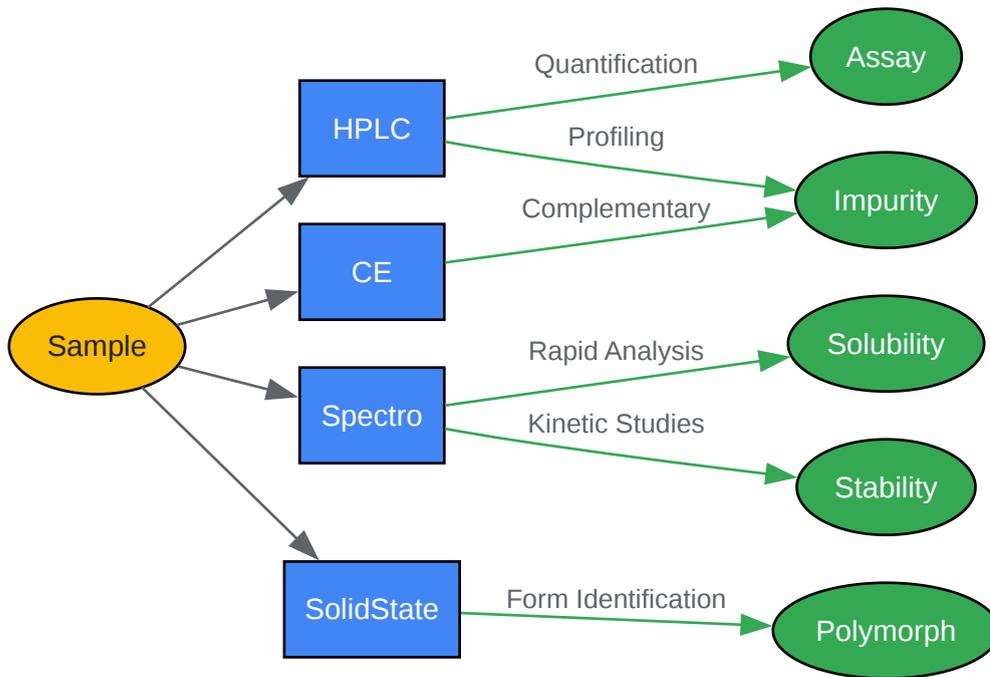
High-performance liquid chromatography represents the most widely employed analytical technique for quantifying **fosinopril sodium** and monitoring its stability. A robust HPLC method for fosinopril analysis typically utilizes a **reversed-phase C18 column** (250 \times 4.6 mm, 5 μ m particle size) with a mobile phase consisting of **acetonitrile-phosphate buffer** (pH \sim 2.5-3.0) in varying proportions depending on the specific separation requirements [3]. The flow rate is generally maintained between 0.8-1.5 mL/min with detection in the **210-220 nm range** using a UV or PDA detector. This method effectively separates **fosinopril sodium** from its major degradation products and process impurities, providing accurate quantification in both bulk drug substance and formulated products.

Capillary electrophoresis has emerged as a valuable complementary technique for **fosinopril sodium** analysis, particularly for impurity profiling and chiral separations. The CE method typically employs a **fused silica capillary** (50-75 μm internal diameter, 50-60 cm effective length) with **alkaline phosphate or borate buffer** (pH 8.0-9.5) as the background electrolyte [6] [3]. Separation is achieved by applying high voltage (15-25 kV) with detection at 200-210 nm. The CE technique offers excellent separation efficiency for **fosinopril sodium** and its related substances, with the added advantages of **minimal solvent consumption** and **rapid method development** compared to traditional HPLC. Both HPLC and CE methods should be properly validated according to ICH guidelines for intended applications.

Spectroscopic and Structural Characterization

UV-Vis spectroscopy provides a rapid, straightforward method for initial **fosinopril sodium** quantification, particularly during preformulation studies and solubility assessments. **Fosinopril sodium** exhibits **characteristic absorption** in the 200-220 nm range due to its carbonyl and phenyl chromophores, allowing direct quantification in aqueous solutions [4]. For derivative spectroscopy, the second-order derivative spectrum effectively eliminates interference from formulation excipients or degradation products, enabling selective quantification without chromatographic separation. This approach is particularly valuable for **real-time monitoring** of drug release studies and preliminary stability assessments.

Structural characterization of **fosinopril sodium** and its solid forms employs multiple analytical techniques. **Solid-state NMR spectroscopy** provides detailed information about the **molecular environment** and polymorphic behavior, while **Fourier-transform infrared spectroscopy** reveals characteristic functional group vibrations and identifies potential interactions with formulation excipients [3]. **X-ray powder diffraction** patterns provide definitive identification of crystalline phases and detection of polymorphic transitions, which is critical for ensuring consistent physical properties in the final drug product. These techniques collectively provide comprehensive characterization of **fosinopril sodium's** solid-state properties, facilitating the development of robust, reproducible formulations.



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Diagram: Analytical techniques for **fosinopril sodium** characterization showing complementary methods for comprehensive profiling.

Conclusion

The comprehensive analysis of **fosinopril sodium's solubility and stability characteristics** reveals both challenges and opportunities for pharmaceutical scientists. While the compound demonstrates good aqueous solubility (100 mg/mL), it is susceptible to **significant hydrolytic degradation** across all pH ranges, particularly under basic conditions. This instability necessitates careful consideration during formulation development, storage condition selection, and analytical method validation. The quantitative data presented in this guide provides a foundation for evidence-based formulation decisions, while the detailed experimental protocols offer practical methodologies for further investigation.

The application of **advanced formulation strategies** represents the most promising approach to overcoming the stability challenges associated with **fosinopril sodium**. The combination of **cyclodextrin complexation** with **niosomal encapsulation** has demonstrated particular effectiveness, providing dual stabilization through molecular inclusion and physical compartmentalization. When complemented with appropriate **antioxidant**

systems and **controlled storage conditions**, these approaches enable the development of stable, effective pharmaceutical products containing **fosinopril sodium**. As research continues, further advances in drug delivery systems will likely provide additional solutions to the unique challenges presented by this valuable cardiovascular therapeutic agent.

Table 4: Strategic Recommendations for **Fosinopril Sodium** Formulation Development

Formulation Challenge	Recommended Strategy	Expected Outcome	Reference
Aqueous Instability	Cyclodextrin complexation + niosomal encapsulation	Dual stabilization mechanism; extended shelf-life	[4]
Solubility Limitations	γ -cyclodextrin inclusion complex	Enhanced aqueous solubility and stability	[4]
Oxidative Degradation	EDTA (0.1% w/v) + sodium metabisulfite (0.1% w/v)	Protection against metal-ion catalyzed and oxidative degradation	[4]
Polymorphic Variability	Solid-state characterization + controlled crystallization	Consistent physical and chemical properties	[3]
Analytical Challenges	Stability-indicating HPLC with UV detection at 210-220 nm	Accurate quantification and impurity profiling	[6] [3]

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